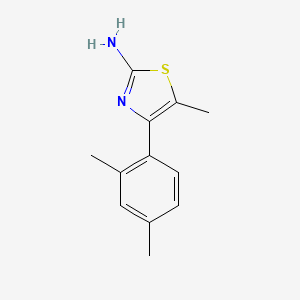

![molecular formula C13H12N2O2 B1298313 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid CAS No. 13174-37-3](/img/structure/B1298313.png)

3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

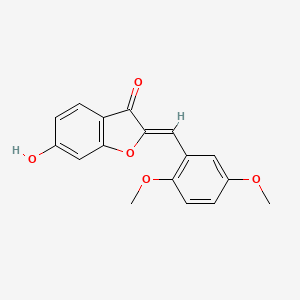

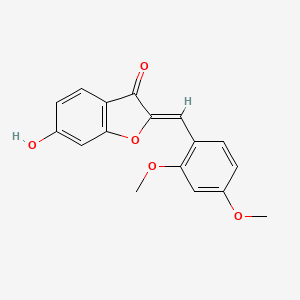

“3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid” is a chemical compound with the molecular formula C13H11N3O4 . It is a solid substance at room temperature . The compound has a molecular weight of 273.25 .

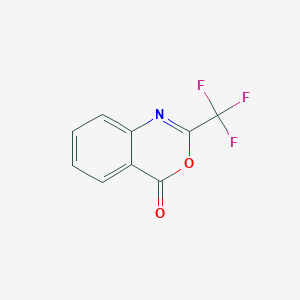

Molecular Structure Analysis

The molecular structure of “3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid” involves a pyridine ring which is connected to a benzoic acid group through a methylene bridge and an amino group . Further details about the molecular structure could not be found .Physical And Chemical Properties Analysis

“3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid” is a solid substance at room temperature . It has a molecular weight of 273.25 . More specific physical and chemical properties could not be found .科学的研究の応用

Synthesis of Aromatic Ketones

This compound can be used in the synthesis of aromatic ketones, which are important pharmaceutical intermediates . The pyridin-2-yl-methanone motifs, in particular, have gained extensive attention in recent years . Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones .

Copper Catalysis

The compound can be used in copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . This method provides new insights for water-involving oxidation reactions .

Synthesis of Triazolopyridines

The compound can be used in the synthesis of new phosphonylated triazolopyridine derivatives . The triazolopyridine ring is a structural fragment that is present in a number of drugs . [1,2,4]Triazolo[4,3-a]pyridines, in particular, have been shown to have herbicidal, antifungal, neuroprotective, and antibacterial activity .

Synthesis of Quinolines and Isoquinolines

The compound can be used in the synthesis of new 3-methylphosphonylated [1,2,4]triazolo[4,3-a]quinolines and [1,2,4]triazolo[3,4-a]isoquinolines . These compounds were synthesized through a catalyst-free 5-exo-dig-type cyclization of chloroethynylphosphonates and commercially available N-unsubstituted 2-hydrazinylpyridines .

Synthesis of Pyrimidinylaminophenyl-amide Derivatives

The compound can be used in the synthesis of three pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives were synthesized using two methods, ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine as raw materials .

Synthesis of Phosphonylated Compounds

The compound can be used in the synthesis of new phosphonylated compounds . These compounds were synthesized through a catalyst-free 5-exo-dig-type cyclization of chloroethynylphosphonates and commercially available N-unsubstituted 2-hydrazinylpyridines .

Safety and Hazards

作用機序

Target of Action

Similar compounds have been found to interact with enzymes such asInorganic pyrophosphatase and Leukotriene A-4 hydrolase . These enzymes play crucial roles in various biological processes, including energy metabolism and inflammatory responses, respectively.

Mode of Action

hydrogen bonding and electrostatic interactions . This interaction could potentially alter the conformation or activity of the target enzymes, leading to changes in the biochemical processes they regulate .

Biochemical Pathways

Given its potential targets, it might influence pathways related toenergy metabolism and inflammatory responses .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Based on its potential targets, it might influence cellular processes such asenergy production and inflammatory responses .

Action Environment

Factors such aspH , temperature , and the presence of other biomolecules could potentially affect its stability and interaction with its targets .

特性

IUPAC Name |

3-(pyridin-3-ylmethylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOXNJWMRVHSSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NCC2=CN=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359063 |

Source

|

| Record name | 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13174-37-3 |

Source

|

| Record name | 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1298234.png)

![4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298236.png)

![Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester](/img/structure/B1298269.png)

![2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid](/img/structure/B1298271.png)

![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)